molecular formula C14H12N2O2 B13382249 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B13382249
M. Wt: 240.26 g/mol
InChI Key: KPJTZMHWXTULSD-UHFFFAOYSA-N
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Description

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, a methyl group, and a carbonitrile group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-component reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and ammonium acetate in the presence of a suitable solvent and catalyst . The reaction is usually carried out under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to a decrease in cellular activity. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and carbonitrile functionality differentiate it from other dihydropyridine derivatives, potentially offering unique interactions with biological targets and novel applications in medicinal chemistry .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

5-benzyl-4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2O2/c1-9-12(8-15)13(17)11(14(18)16-9)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3,(H2,16,17,18)

InChI Key

KPJTZMHWXTULSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=O)N1)CC2=CC=CC=C2)O)C#N

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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